molecular formula C62H68F6N10O13 B1191664 Pasireotide ditrifluoroacetate

Pasireotide ditrifluoroacetate

Cat. No.: B1191664
M. Wt: 1275.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pasireotide ditrifluoroacetate, also known as SOM230, is a synthetic cyclic hexapeptide functioning as a multi-receptor targeted somatostatin analog . Its core research value lies in a broader binding profile compared to first-generation analogs; while it binds to somatostatin receptor subtype 2 (SSTR-2) with a slightly lower affinity (1.0 ± 0.1 nM), it demonstrates significantly higher affinity for SSTR-1 (9.3 ± 0.1 nM), SSTR-3 (1.5 ± 0.3 nM), and SSTR-5 (0.16 ± 0.01 nM)—respectively 30-, 5-, and 39-fold higher than octreotide . This unique mechanism of action may translate to superior efficacy in suppressing hormone production and influencing cell growth in certain tumor models . This binding profile makes this compound a critical tool for researchers investigating the pathophysiology and treatment of endocrine disorders. It is extensively studied in models of Cushing's disease, where it suppresses corticotropin (ACTH) secretion from pituitary adenomas, and in acromegaly . Its potential application extends to other areas of oncology, particularly as a second-line therapy for metastatic neuroendocrine tumors (NETs) whose cells express the relevant somatostatin receptors . The compound is supplied as a high-purity, synthetic powder. Structurally, it is a complex 18-membered cyclic hexapeptide featuring six amino acid moieties: proline, phenylglycine, tryptophan, lysine, tyrosine, and phenylalanine . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C62H68F6N10O13

Molecular Weight

1275.25

Origin of Product

United States

Chemical Synthesis and Advanced Structural Characterization of Pasireotide Ditrifluoroacetate

Advanced Synthetic Routes and Methodologies

The synthesis of a complex cyclic peptide like Pasireotide (B1678482) can be achieved through several advanced methodologies, primarily categorized into solid-phase and solution-phase strategies. Each approach presents distinct advantages and challenges in terms of scalability, purity, and process control. nih.govmdpi.com

Solid-Phase Peptide Synthesis (SPPS) Techniques for Somatostatin (B550006) Analogues

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the production of peptides like Pasireotide. nih.govbachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy is commonly employed for somatostatin analogues. nih.govmdpi.com

The general cycle of SPPS consists of:

Deprotection: Removal of the temporary Nα-protecting group (Fmoc) from the resin-bound amino acid.

Washing: Rinsing the resin to remove excess deprotection reagents and by-products.

Coupling: Activation and coupling of the next protected amino acid in the sequence.

Washing: Another washing step to remove excess reagents and soluble by-products. bachem.com

While SPPS is efficient for laboratory-scale synthesis, it can present challenges for large-scale production, such as the lack of in-process controls and potential for lower purity of the final product. nih.govgoogle.com Disadvantages of sequential SPPS include the inability to purify intermediate peptide fragments, which can lead to difficulties in achieving high yield and purity in the final product. google.comgoogle.com

Solution-Phase Synthesis Approaches and Fragment Condensation

Solution-phase synthesis, also known as liquid-phase synthesis, offers an alternative that allows for the isolation and purification of intermediate peptide fragments, which is particularly advantageous for large-scale manufacturing. nih.govmdpi.com For Pasireotide, a convergent synthesis strategy involving the condensation of peptide fragments has been successfully developed. google.comgoogle.com

One notable approach is a "3 + 2 + 1" condensation strategy. nih.govmdpi.comresearchgate.net This involves the synthesis of three separate protected peptide fragments, which are then coupled together in solution to form the full-length linear peptide. nih.govmdpi.com For instance, a tripeptide fragment, a dipeptide fragment, and a single amino acid fragment can be synthesized and then sequentially coupled. nih.gov This method allows for better control and monitoring of the synthesis, often resulting in higher yields and purity of the final linear peptide compared to sequential addition. google.com Following the creation of the linear peptide, the crucial step of macrocyclization is performed in solution. The cyclization between Proline and Phenylalanine residues is often preferred due to reduced steric hindrance. mdpi.com

Synthesis StrategyKey FeaturesAdvantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids on a solid resin support. bachem.comSimplifies purification by allowing easy removal of excess reagents. bachem.com
Solution-Phase Fragment Condensation Synthesis of smaller peptide fragments followed by their coupling in solution. nih.govgoogle.comAllows for intermediate purification, better process control, and often higher yield and purity. nih.govgoogle.com

Purification and Isolation Strategies in Peptide Synthesis

Following the synthesis of the crude peptide, either by solid-phase or solution-phase methods, a multi-step purification process is essential to achieve the high purity required for a pharmaceutical compound. The final deprotection step, often using a strong acid like trifluoroacetic acid (TFA), cleaves the protecting groups and, in the case of SPPS, releases the peptide from the resin. nih.govgoogle.com

The primary technique for purifying Pasireotide is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) . google.com This chromatographic method separates the target peptide from impurities based on hydrophobicity. A common mobile phase system for Pasireotide purification involves an aqueous buffer containing trifluoroacetic acid and an organic modifier like acetonitrile. google.com The fractions containing the pure peptide are collected, and the organic solvent is removed. google.com

The final isolation step is typically lyophilization (freeze-drying), which removes the aqueous solvent to yield the peptide as a white, fluffy powder. google.com When TFA is used in the mobile phase during RP-HPLC, the final isolated product is the trifluoroacetate (B77799) salt, in this case, Pasireotide ditrifluoroacetate. google.com

Detailed Structural Elucidation via Spectroscopic and Spectrometric Techniques

The definitive structure of this compound is confirmed through a combination of advanced analytical techniques. Beyond standard identification, these methods provide detailed insights into the molecule's composition and connectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both the quantification and structural confirmation of Pasireotide. nih.gov Mass spectrometry provides a highly accurate mass-to-charge ratio of the parent molecule, confirming its elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) involves the fragmentation of the protonated Pasireotide molecule. The resulting fragmentation pattern provides data that allows for the sequencing of the amino acids, thus confirming the correct peptide structure. researchgate.netnih.gov The incorporation of trifluoroacetic acid in the mobile phase for chromatography can also improve the chromatographic performance and minimize carryover on the HPLC column. nih.gov

Structure-Activity Relationship (SAR) Studies of Pasireotide Core

Pasireotide is a second-generation somatostatin analogue designed to have a broader binding profile than first-generation compounds like octreotide (B344500). scilit.comnih.gov Its unique structure, a stable cyclohexapeptide, is the result of rational drug design aimed at improving its affinity for multiple somatostatin receptor (SSTR) subtypes. scilit.comresearchgate.net

Impact of Amino Acid Substitutions on Receptor Binding and Functional Activity

The key to Pasireotide's distinct pharmacological profile lies in its amino acid composition and three-dimensional structure, which allows it to bind with high affinity to four of the five known somatostatin receptor subtypes. nih.gov Pasireotide is composed of six amino acid residues: L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl, and a modified L-hydroxyproline. nih.govresearchgate.net

This specific arrangement of amino acids gives Pasireotide a high binding affinity for SSTR5, SSTR2, SSTR3, and SSTR1. scilit.com In contrast, first-generation analogues like octreotide bind with high affinity predominantly to SSTR2. signiforlar.com The interactions between the O-benzyl-L-tyrosine and D-tryptophan residues of Pasireotide and the SSTR5 receptor are believed to be crucial for its preferential binding to this subtype. researchgate.net This broad receptor-binding profile is responsible for its potent suppression of various hormones, including growth hormone (GH) and adrenocorticotropic hormone (ACTH). nih.govnih.gov

The following table summarizes the binding affinities (pKi) of Pasireotide for human somatostatin receptor subtypes, demonstrating its multi-receptor targeting capability. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypePasireotide Binding Affinity (pKi)
sst18.2
sst29.0
sst39.1
sst4<7.0
sst59.9
Data sourced from MedChemExpress medchemexpress.com

This unique binding profile, a direct result of its core structure and specific amino acid residues, underpins the distinct functional activity of Pasireotide compared to other somatostatin analogues. scilit.comdrugbank.com

Molecular Pharmacology of Pasireotide Ditrifluoroacetate at Somatostatin Receptors

Somatostatin (B550006) Receptor (SSTR) Subtype Binding Affinity and Selectivity Profile

Pasireotide (B1678482) is a multireceptor-targeted somatostatin receptor ligand (SRL) that exhibits high binding affinity for four of the five known somatostatin receptor subtypes. nih.govoup.com Unlike first-generation SRLs, such as octreotide (B344500) and lanreotide (B11836) which primarily target SSTR2, pasireotide has a broader binding profile. nih.govresearchgate.net Its highest affinity is for SSTR5, followed by SSTR2, SSTR3, and SSTR1. mdpi.comnih.gov It has a low affinity for SSTR4. nih.govpnas.org

This unique binding profile, particularly its high affinity for SSTR5, is thought to contribute to its efficacy in conditions like Cushing's disease, where corticotroph tumors predominantly express SSTR5. mdpi.comresearchgate.net In comparison to octreotide, pasireotide demonstrates a 158-fold higher affinity for SSTR5, while its affinity for SSTR2 is sevenfold lower. nih.gov

The binding affinities of pasireotide for the human somatostatin receptor subtypes are summarized in the table below.

SSTR SubtypeBinding Affinity (pKi)
SSTR18.2
SSTR29.0
SSTR39.1
SSTR4<7.0
SSTR59.9

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. medchemexpress.comtargetmol.com

Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with their receptors. In the context of pasireotide, these assays have been crucial in determining its binding affinity and selectivity for the different SSTR subtypes. These experiments typically involve incubating cell membranes expressing a specific SSTR subtype with a radiolabeled ligand that is known to bind to that receptor.

Increasing concentrations of unlabeled pasireotide are then added to compete with the radiolabeled ligand for binding to the receptor. The concentration of pasireotide that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of pasireotide for the receptor. Competition curves, which plot the percentage of radioligand binding against the concentration of the competing ligand (pasireotide), are generated from these assays to visualize and quantify the binding affinity. researchgate.net

The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association (on-rate) and dissociation (off-rate). These kinetic parameters provide a more detailed understanding of the binding event than affinity constants alone. The association rate constant (kon) describes how quickly the ligand binds to the receptor, while the dissociation rate constant (koff) describes how quickly the ligand unbinds from the receptor.

Functional Characterization of Receptor Activation and Downstream Signaling Pathways

Upon binding to somatostatin receptors, pasireotide initiates a cascade of intracellular signaling events that ultimately mediate its therapeutic effects. bloomtechz.com As a somatostatin analog, its primary mechanism involves the activation of SSTRs, which are coupled to inhibitory G-proteins. nih.govbloomtechz.com This activation leads to the modulation of various downstream signaling pathways.

Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily. bloomtechz.commdpi.com When pasireotide binds to an SSTR, it induces a conformational change in the receptor, which in turn activates an associated intracellular heterotrimeric G-protein. youtube.com Specifically, SSTRs are coupled to inhibitory G-proteins of the Gi/o family.

Upon activation, the G-protein dissociates into its α and βγ subunits. youtube.com Both of these subunits can then interact with and modulate the activity of various downstream effector proteins, leading to a cellular response. researchgate.netfrontiersin.org This signal transduction mechanism is a common feature of many hormones and neurotransmitters and allows for the amplification of the initial signal. youtube.com

A key downstream effect of SSTR activation by pasireotide is the inhibition of adenylyl cyclase activity. nih.govmdpi.com Adenylyl cyclase is an enzyme responsible for the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. mdpi.comresearchgate.net

The activated α subunit of the Gi-protein directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.govyoutube.com This reduction in cAMP has several consequences, including the inhibition of hormone secretion from various endocrine cells. mdpi.com For instance, in pituitary cells, decreased cAMP levels lead to reduced secretion of hormones like growth hormone (GH) and adrenocorticotropic hormone (ACTH). nih.gov Studies have shown that pasireotide treatment can lead to a sustained inhibition of cAMP accumulation. researchgate.net

In addition to modulating cAMP levels, the activation of SSTRs by pasireotide can also regulate intracellular calcium (Ca2+) concentrations. The βγ subunit of the activated G-protein can interact with and modulate the activity of ion channels, including calcium channels. nih.gov

Specifically, SSTR activation can lead to the inhibition of voltage-gated calcium channels, which reduces the influx of extracellular calcium into the cell. This decrease in intracellular calcium is another important mechanism through which pasireotide inhibits hormone secretion, as calcium is a critical trigger for the exocytosis of hormone-containing vesicles. nih.gov

Activation and Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways

The interaction of pasireotide with somatostatin receptors (SSTRs) can influence various downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for regulating cell growth and proliferation. However, the specific effects of pasireotide on this pathway can be complex.

Activation of somatostatin receptor subtype 4 (SSTR4) is known to trigger MAPK signaling. While pasireotide has a broad binding profile, its primary affinities are for SSTR1, SSTR2, SSTR3, and SSTR5. The engagement of these specific receptors by pasireotide leads to nuanced effects on MAPK signaling. For instance, studies examining the sst2A receptor-mediated activation of ERK (a key component of the MAPK pathway) found that this activation was dependent on G-protein signaling, as it was completely eliminated by pertussis toxin. Interestingly, one study did not observe significant differences in the levels of phosphorylated ERK between cells treated with pasireotide and those treated with the first-generation somatostatin analog, octreotide. This suggests that while pasireotide can engage pathways leading to MAPK activation, its potency or mechanism in this specific cascade may be comparable to other analogs at the sst2A receptor. The inhibition of PI3K/AKT and MAPK/ERK pathways is generally associated with the activation of FOXO transcription factors, leading to cell cycle arrest and apoptosis.

Arrestin Recruitment and Receptor Internalization Dynamics

Pasireotide demonstrates unique properties concerning β-arrestin recruitment and subsequent receptor internalization, particularly at the well-studied sst2A receptor, which differ significantly from endogenous somatostatin (SS-14) and octreotide. β-arrestins are proteins involved in the desensitization of G protein-coupled receptors (GPCRs), receptor internalization, and scaffolding for other signaling pathways like MAPK.

Upon activation by agonists like SS-14 or octreotide, the sst2A receptor is typically phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, leading to the rapid co-internalization of the receptor and β-arrestin into endocytic vesicles.

In stark contrast, pasireotide fails to induce substantial phosphorylation and subsequent internalization of the sst2A receptor. While it does trigger some receptor phosphorylation, it leads to the formation of relatively unstable β-arrestin-sst2A complexes. These complexes tend to dissociate at or near the plasma membrane, and significant internalization of β-arrestin into endocytic vesicles is not observed, unlike with SS-14 treatment. Furthermore, when used in the presence of SS-14 or octreotide, pasireotide acts as a partial agonist, inhibiting the receptor phosphorylation and internalization typically induced by these other ligands.

Comparison of Ligand Effects on sst2A Receptor Dynamics
FeatureSomatostatin (SS-14) / OctreotidePasireotide (SOM230)
Receptor Phosphorylation Robust phosphorylation by GRK2/3Fails to promote substantial phosphorylation; selective phosphorylation of specific threonine residues upon GRK2/3 overexpression
β-Arrestin Recruitment Stable β-arrestin-sst2A complex formationFormation of relatively unstable β-arrestin-sst2A complexes
β-Arrestin Trafficking Rapid redistribution from cytoplasm to plasma membrane, followed by internalization into endocytic vesiclesComplexes dissociate at or near the plasma membrane; no significant internalization into vesicles
Receptor Internalization Rapid and significant co-internalization with β-arrestinMinimal to no receptor internalization
Behavior with other Agonists N/AActs as a partial agonist, inhibiting phosphorylation and internalization induced by SS-14 or octreotide

Mechanisms of Functional Selectivity (Biased Agonism)

Functional selectivity, or biased agonism, describes the ability of different ligands binding to the same receptor to stabilize distinct receptor conformations, thereby preferentially activating a subset of the receptor's downstream signaling pathways. Pasireotide is a clear example of a biased agonist at the sst2A receptor, particularly when compared to octreotide and endogenous somatostatin.

Differential Signaling Pathway Engagement by Pasireotide

The primary mechanism of pasireotide's biased agonism at the sst2A receptor lies in its ability to induce a unique pattern of receptor phosphorylation. While both pasireotide and octreotide are equally effective at inducing classical G protein-dependent signaling, their post-activation handling of the receptor diverges significantly.

G-Protein Signaling: Both ligands activate the canonical G-protein pathway, which is responsible for inhibiting adenylyl cyclase and regulating ion channels.

Phosphorylation and Arrestin Signaling: Octreotide and SS-14 promote a phosphorylation pattern that leads to stable β-arrestin binding and subsequent co-internalization. In contrast, pasireotide stimulates a different pattern of sst2A receptor phosphorylation. Even with overexpression of GRK2 or GRK3, pasireotide induces selective phosphorylation of only certain residues (Thr356 and Thr359) within the receptor's C-terminal tail, which is insufficient to promote the stable arrestin interaction required for internalization.

This differential engagement means that pasireotide effectively separates G-protein-mediated signaling from robust β-arrestin-mediated internalization and signaling at the sst2A receptor.

Implications of Biased Agonism for SSTR Biology

The functional selectivity of pasireotide has significant biological and therapeutic implications. By stimulating distinct patterns of receptor phosphorylation, pasireotide and octreotide engage functionally different pools of β-arrestin. Given that β-arrestins can serve as scaffolds for a variety of signal transducers, this differential engagement could provide a molecular basis for the distinct cellular responses observed after long-term administration of these drugs.

Furthermore, pasireotide's broader binding profile across multiple SSTR subtypes, combined with its unique signaling properties, contributes to its distinct physiological effects. A prominent example is its impact on glucose metabolism.

Insulin-producing beta cells in the pancreas primarily express SSTR2 and SSTR5.

Glucagon-producing alpha cells predominantly express SSTR2.

Preclinical Pharmacodynamics and Cellular Responses

In Vivo Animal Models for Investigating Somatostatin (B550006) Receptor Biology (mechanistic focus)

While direct in vivo receptor occupancy assays using techniques like PET imaging with radiolabeled pasireotide (B1678482) are not extensively detailed in the provided preclinical literature, mechanistic insights into receptor engagement can be inferred from studies analyzing SSTR expression in animal tissues following treatment. These studies provide evidence of target engagement and the subsequent cellular response.

In a study utilizing the MENX rat model, which develops spontaneous nonfunctioning pituitary tumors (NFPTs), the administration of pasireotide led to changes in the expression levels of SSTR subtypes in the tumor tissue. Specifically, pasireotide treatment resulted in an upregulation of Sstr1 at both the mRNA and protein levels in both male and female rats. In male rats, an increase in Sstr3 transcript and protein was also observed. These changes in receptor expression are indicative of pasireotide binding to its target receptors and initiating a downstream cellular response that includes the modulation of receptor gene expression itself.

Neuroendocrine System Modulation in Animal Models (e.g., GH/IGF-1 suppression mechanisms)

Pasireotide ditrifluoroacetate demonstrates complex modulation of the neuroendocrine system in animal models, primarily through its action as a multi-receptor targeted somatostatin analog. Its broad binding profile, with high affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5, allows it to influence a wider range of physiological processes than first-generation somatostatin analogs like octreotide (B344500), which preferentially bind to SSTR2. bioscientifica.comnih.govnih.gov

The primary mechanism for its neuroendocrine effects involves the activation of these SSTRs, which are G protein-coupled receptors. This activation triggers downstream signaling pathways that inhibit hormone secretion and cell proliferation. bioscientifica.com Key intracellular effects include the reduction of cyclic AMP (cAMP) levels and modulation of calcium channel activity, which are crucial for hormone exocytosis. bioscientifica.com

A significant focus of preclinical research has been the suppression of the growth hormone (GH)/insulin-like growth factor-1 (IGF-1) axis. In animal models, pasireotide effectively inhibits the secretion of GH from the pituitary gland. fda.gov This leads to a subsequent reduction in the hepatic production and circulating levels of IGF-1. fda.govnih.govcrinetics.com While the antisecretory effect of pasireotide in somatotroph adenoma cell cultures is comparable to that of the SSTR2-preferential agonist octreotide, its broader receptor profile contributes to its potent activity. nih.gov Studies in rats have shown that pasireotide administration leads to a dose-dependent suppression of IGF-1. crinetics.com Similarly, in feline models of hypersomatotropism, pasireotide rapidly decreased serum IGF-1 concentrations, which was associated with increased insulin (B600854) sensitivity. nih.govnih.gov

Beyond the GH/IGF-1 axis, pasireotide's interaction with other SSTR subtypes allows for broader neuroendocrine modulation. Its high affinity for SSTR5 is particularly relevant for the inhibition of Adrenocorticotropic hormone (ACTH) secretion from corticotroph cells, a mechanism extensively studied in preclinical models of Cushing's disease. nih.govresearchgate.net In rats, pasireotide was also observed to have an inhibitory effect on insulin versus glucagon (B607659) secretion, a dynamic that is considered a relevant mechanism for the hyperglycemia observed in these models. fda.govnih.gov

The table below summarizes the binding affinity of pasireotide for various somatostatin receptor subtypes compared to octreotide.

Receptor SubtypePasireotide Binding Affinity (IC50 nM)Octreotide Binding Affinity (IC50 nM)
SSTR1 9.3> 1000
SSTR2 1.00.7
SSTR3 1.56.3
SSTR4 > 100> 100
SSTR5 0.1613

This table presents a generalized comparison based on available preclinical data; specific values may vary between studies.

Organ-Specific Cellular Responses to SSTR Activation in Animal Models

The activation of SSTRs by pasireotide elicits distinct cellular responses in various organs and cell types in animal models, reflecting the differential expression patterns of SSTR subtypes.

Pituitary Gland: In the pituitary, pasireotide demonstrates cell-specific activity. nih.gov In somatotroph cells, which are responsible for GH production, pasireotide's activation of SSTR2 (and potentially other SSTRs) leads to the inhibition of GH secretion. nih.gov In corticotroph cells, the primary target is SSTR5, and its activation results in a potent inhibition of ACTH release. nih.govresearchgate.net Beyond antisecretory effects, pasireotide also exhibits antiproliferative actions on pituitary tumor cells in animal models. This is achieved through the induction of apoptosis and cell cycle arrest. bioscientifica.comnih.gov Furthermore, pasireotide has been shown to inhibit vascular endothelial growth factor (VEGF) in pituitary cell cultures, suggesting an anti-angiogenic mechanism that could contribute to its anti-tumor effects. nih.gov

Pancreas: In animal models of pancreatic neuroendocrine tumors (NETs), which express SSTR1, 2, and 5, pasireotide treatment decreased cell proliferation through the induction of apoptosis. bioscientifica.com In the endocrine pancreas of rats, pasireotide's activation of SSTRs on islet cells leads to a more potent inhibition of insulin secretion compared to glucagon secretion, altering the insulin/glucagon balance and contributing to changes in glucose homeostasis. fda.gov

Neuroendocrine Tumors: Preclinical studies in various animal models with neuroendocrine tumors have shown that pasireotide can stabilize tumor growth. bioscientifica.com The antiproliferative effects are mediated both directly, through SSTR activation on tumor cells inducing apoptosis, and indirectly. nih.gov Indirect mechanisms include the reduction of growth-promoting hormones like GH and IGF-1 and the inhibition of angiogenesis within the tumor microenvironment. nih.gov

The following table details organ-specific responses to pasireotide in preclinical models.

Organ/TissuePrimary SSTRs TargetedCellular ResponseObserved Effect in Animal Models
Anterior Pituitary (Somatotrophs) SSTR2, SSTR5Inhibition of adenylyl cyclase, modulation of ion channelsDecreased GH and subsequently IGF-1 secretion. fda.govnih.gov
Anterior Pituitary (Corticotrophs) SSTR5Inhibition of adenylyl cyclasePotent inhibition of ACTH secretion. nih.govresearchgate.net
Pancreas (Islet Cells) SSTR2, SSTR5Inhibition of insulin and glucagon secretionAltered insulin/glucagon ratio, leading to hyperglycemia. fda.gov
Pancreatic Neuroendocrine Tumors SSTR1, SSTR2, SSTR5Induction of apoptosis, cell cycle arrestDecreased tumor cell proliferation. bioscientifica.com
Tumor Vasculature SSTRs on endothelial cellsInhibition of VEGF secretionAnti-angiogenic effects, reduced tumor growth. nih.govnih.gov

Preclinical Pharmacokinetics and Metabolism Non Human Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

In non-human systems, pasireotide (B1678482) ditrifluoroacetate demonstrates effective absorption and broad distribution. Following administration in animal models, pasireotide is well absorbed and exhibits moderate binding to plasma proteins. nih.gov Preclinical studies have been conducted in various species, including mice, rats, dogs, and monkeys. nih.gov

Tissue distribution analysis shows that pasireotide distributes to several organs, with notable concentrations found in the kidney, lymph nodes, spleen, and liver. nih.gov It also localizes at the injection site and in the wall of the small intestine. nih.gov Some distribution to the reproductive system has been observed; however, penetration into the central nervous system (CNS) is minimal. nih.gov In lactating rats, pasireotide is present in milk and can be absorbed by the fetus, with a milk-to-plasma area under the curve (AUC) ratio of approximately 0.28. nih.gov

Table 1: Summary of ADME Characteristics in Animal Models

ParameterFinding in Animal ModelsSpecies Studied
Absorption Well absorbed following administration.Rats, Monkeys, Dogs, Mice
Distribution Moderately bound to plasma proteins. Distributes to kidney, lymph nodes, spleen, liver, small intestinal wall. Minimal CNS penetration. Present in milk of lactating rats.Rats
Metabolism Low turnover rate; primarily metabolized by CYP3A4 and CYP3A5. Remains mostly unchanged in plasma.General (from in vitro and in vivo data)
Excretion Unchanged pasireotide accounts for a significant portion of total excretion.General

Pasireotide exhibits significantly greater stability in plasma compared to endogenous somatostatin (B550006). Native somatostatin is subject to rapid proteolytic degradation and has a very short half-life of approximately three minutes. nih.gov In contrast, synthetic analogs like pasireotide are designed for increased stability and duration of action.

In rodent models of hepato-renal cystic diseases, pasireotide was found to have a half-life of 12 hours. nih.gov This extended half-life, compared to both endogenous somatostatin and the first-generation analog octreotide (B344500) (which has a half-life of around 2 hours), contributes to its sustained pharmacological activity in preclinical models. nih.gov

Table 2: Comparative Plasma Half-Life

CompoundHalf-Life in Animal ModelsSpecies
Pasireotide12 hoursRodents nih.gov
Octreotide~2 hoursGeneral Preclinical nih.gov
Endogenous Somatostatin~3 minutesGeneral Preclinical nih.gov

The metabolism of pasireotide in animal species is limited, with the compound remaining largely unchanged in plasma. nih.gov Metabolic processes occur at a low turnover rate and are primarily mediated by the cytochrome P450 enzyme system. nih.gov Specifically, studies have identified CYP3A4 and CYP3A5 as the enzymes responsible for its metabolism. nih.gov

Metabolite identification studies have characterized several metabolic products. The formation of metabolite P24 is attributed to the activity of CYP3A4. nih.gov The formation of an oxidative product, identified as P30 or M27, is mediated by CYP3A5. nih.gov Despite these pathways, the parent drug is the major circulating component, with unchanged [¹⁴C]pasireotide accounting for approximately 84% of the total excreted radioactivity in preclinical studies. fda.gov

Table 3: Pasireotide Metabolites and Pathways in Animal Species

Metabolite IDMetabolic PathwayMediating Enzyme
P24Not specifiedCYP3A4 nih.gov
P30 / M27OxidationCYP3A5 nih.gov

For the quantification of pasireotide in non-human biological matrices, liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) is a validated and frequently used methodology. nih.gov A specific LC-MS/MS method was developed and validated for the determination of pasireotide in monkey plasma to support preclinical toxicity studies. nih.gov

This method involves extracting pasireotide and an internal standard ([M+6]SOM230) from 50 μL of monkey plasma using μElution solid-phase extraction (SPE). nih.gov Chromatographic separation is achieved using an Atlantis dC18 column with gradient elution. nih.gov The mobile phases consist of water and acetonitrile, both containing 0.5% acetic acid and 0.05% trifluoroacetic acid (TFA), which improves chromatography and minimizes sample carryover. nih.gov The method was validated over a dynamic range of 0.5 to 250 ng/mL, demonstrating high sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov The accuracy and precision for the LLOQ were within ±5.6% bias and ≤7.8% coefficient of variation (CV), respectively. nih.gov

Table 4: Parameters of a Validated Bioanalytical Method for Pasireotide in Monkey Plasma

ParameterDescription
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Sample Matrix Monkey Plasma nih.gov
Extraction Method μElution Solid-Phase Extraction (SPE) nih.gov
Chromatography Column Atlantis dC18 (50×2.1mm, 5μm) nih.gov
Dynamic Range 0.5 - 250 ng/mL nih.gov
Lower Limit of Quantification (LLOQ) 0.5 ng/mL nih.gov

Design, Synthesis, and Characterization of Pasireotide Analogues and Derivatives

Rational Design Strategies for Modified Somatostatin (B550006) Analogues

The development of somatostatin analogues (SSAs) like pasireotide (B1678482) is rooted in the need to overcome the therapeutic limitations of the native somatostatin peptide, which has a very short plasma half-life of only a few minutes. creative-peptides.com The rational design of modified SSAs focuses on enhancing receptor binding affinity and selectivity, improving metabolic stability, and optimizing pharmacokinetic profiles. Pasireotide itself is a testament to this design strategy, emerging as a multi-receptor targeted SSA with a distinct binding profile compared to first-generation analogues. nih.govnih.govnih.gov

The biological effects of somatostatin are mediated through five distinct G-protein-coupled receptor subtypes (SSTR1-5). nih.gov First-generation SSAs, such as octreotide (B344500) and lanreotide (B11836), were engineered for selectivity towards the SSTR2 subtype. nih.govnih.gov While effective for certain conditions, their utility is limited in tumors that express different SSTR subtypes. nih.gov

This limitation drove the rational design of pasireotide (also known as SOM230), which was engineered to have a broader binding profile. nih.govnih.gov The design process involved incorporating structural elements of the native somatostatin-14 into a stable cyclohexapeptide template using modified and unnatural amino acids. researchgate.net This approach resulted in a compound with high binding affinity for four of the five somatostatin receptor subtypes: SSTR5, SSTR2, SSTR3, and SSTR1. nih.govnih.gov This multi-receptor targeting is a key feature, as various tumor types exhibit different SSTR expression patterns. nih.gov

Further peptide engineering strategies for creating novel analogues focus on fine-tuning this selectivity. This can be achieved by:

Alanine (B10760859) Scanning: Systematically replacing amino acids in the peptide sequence with alanine to determine the contribution of each residue to receptor binding. researchgate.net

Incorporation of Unnatural Amino Acids: Introducing non-proteinogenic amino acids to explore new side-chain interactions with the receptor binding pockets. researchgate.net

Conformational Constraint: Introducing additional cyclization, such as lactam bridges, to create more rigid structures that may favor binding to a specific receptor subtype. acs.org The development of dicyclic peptides has been explored to identify sst1-selective scaffolds. acs.org

These engineering efforts aim to produce analogues with tailored selectivity, potentially leading to agonists or antagonists for specific SSTR subtypes, thereby expanding the therapeutic possibilities. nih.govnih.gov

A primary goal in the design of SSAs is to enhance their resistance to enzymatic degradation, thereby prolonging their duration of action. Native somatostatin is rapidly cleaved by peptidases. Several key modifications are employed to improve metabolic stability:

Cyclization: The cyclic structure of pasireotide, a hexapeptide, is a fundamental feature that enhances its stability. creative-peptides.comnih.gov Cyclization protects the peptide backbone from exopeptidases and constrains its conformation, which can also improve receptor affinity. creative-peptides.com More than two-thirds of peptide drugs currently on the market are cyclic compounds. creative-peptides.com

Use of D-Amino Acids: The inclusion of D-amino acids, such as D-tryptophan in pasireotide's core sequence, sterically hinders the approach of proteases that are stereospecific for L-amino acid peptide bonds.

N-terminal and C-terminal Modifications: While not the primary strategy for pasireotide, modifications such as N-acetylation or C-terminal amidation are common techniques to protect linear peptides from degradation by aminopeptidases and carboxypeptidases, respectively. creative-peptides.com

Introduction of Stable Scaffolds: Introducing non-peptide scaffolds or modifying amino acid side chains to block common sites of metabolism, such as those susceptible to cytochrome P450 (CYP) oxidation, is another strategy. nih.govresearchgate.net For instance, introducing cyclopropyl groups can be used to limit CYP-induced aromatic oxidation. nih.gov

These modifications collectively contribute to the significantly longer half-life of pasireotide compared to endogenous somatostatin, a critical attribute for its clinical utility. nih.govresearchgate.net

Synthetic Methods for Novel Pasireotide Derivatives

The synthesis of pasireotide and its derivatives can be accomplished through either solid-phase peptide synthesis (SPPS) or liquid-phase (solution-phase) synthesis. nih.govchemicalbook.com

Solid-Phase Peptide Synthesis (SPPS): This is the most common approach reported for pasireotide synthesis. nih.govchemicalbook.com The process generally involves:

Resin Attachment: The C-terminal amino acid is anchored to a solid support, such as a 2-chlorotrityl chloride resin. google.com

Sequential Amino Acid Coupling: The peptide chain is built step-by-step. The widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy is employed. nih.govgoogle.com In each cycle, the N-terminal Fmoc group of the resin-bound peptide is removed, and the next Fmoc-protected amino acid is coupled using activating agents like O-(1H-Benzo-1,2,3-Triazol-1-yl)-N,N,N′,N′-Tetramethyl-Uronium Tetrafluoroborate (TBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). nih.govresearchgate.net

Cleavage and Deprotection: Once the linear peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). google.comnewdrugapprovals.org

Cyclization: The linear peptide is then cyclized in solution under dilute conditions to favor intramolecular reaction. This step is critical and can be achieved using various coupling reagents. google.com

Purification: The final crude cyclic peptide is purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). google.comnewdrugapprovals.org

Liquid-Phase Synthesis: While less common, liquid-phase total synthesis of pasireotide has also been achieved. nih.govnih.gov This strategy involves synthesizing peptide fragments in solution, purifying them at each step, and then ligating them together. A reported method utilized a 3 + 2 + 1 fragment condensation strategy. nih.gov While potentially more labor-intensive, liquid-phase synthesis can offer advantages in scalability and purity of intermediates. nih.govchemicalbook.com

The synthesis of novel derivatives would follow these established protocols, incorporating modified or unnatural amino acids into either the solid-phase or liquid-phase schemes.

Preclinical Pharmacological Evaluation of Analogues

Once novel analogues are synthesized, they undergo a rigorous preclinical evaluation to characterize their pharmacological properties and compare them to the parent compound, pasireotide.

The initial step in pharmacological evaluation is to determine the binding affinity of the novel compounds for the five human somatostatin receptor subtypes (hsstr1-5). nih.gov

Receptor Binding Assays: These are typically competitive radioligand binding assays performed using cell membranes from cell lines stably expressing a single SSTR subtype (e.g., CHO-K1 cells). nih.gov In these assays, the novel compound competes with a known radiolabeled ligand for binding to the receptor. The results are used to calculate the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), which are measures of the compound's binding affinity. nih.gov A lower IC50 or Ki value indicates higher binding affinity. Pasireotide's broad-spectrum profile was characterized using such assays. nih.gov

Table 1: Binding Affinity Profile of Pasireotide for Human Somatostatin Receptors (hSSTR)

Functional Assays: Following binding assays, functional assays are conducted to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Since SSTRs are coupled to the inhibition of adenylyl cyclase, a common functional assay measures the compound's ability to inhibit cyclic AMP (cAMP) accumulation in response to a stimulant like forskolin. nih.gov These assays provide the half-maximal effective concentration (EC50) for agonists or the inhibitory constant (Kb) for antagonists.

The functional consequences of receptor binding are assessed in various in vitro systems, often using primary cell cultures from human or animal tissues. These studies compare the ability of novel analogues to elicit specific biological responses relative to pasireotide.

For pituitary adenomas, key in vitro models include primary cultures of:

Somatotropinoma cells: To assess the inhibition of Growth Hormone (GH) secretion. nih.govnih.gov

Corticotropinoma cells: To evaluate the inhibition of Adrenocorticotropic Hormone (ACTH) secretion. nih.govnih.gov

Non-functioning pituitary tumor cells: To measure effects on cell viability and proliferation. nih.govmdpi.com

In these systems, cells are treated with various concentrations of the test compounds, and the effects on hormone levels (measured by immunoassay) or cell number/viability (e.g., using MTT assays) are quantified. Comparative studies have shown that while both pasireotide and octreotide can decrease GH release in somatotropinoma cultures, their relative efficiencies can vary depending on the SSTR expression profile of the specific tumor. nih.gov Similarly, pasireotide has been shown to potently suppress ACTH secretion in in vitro models. nih.gov

Table 2: Summary of Preclinical In Vitro Pharmacodynamic Effects of Pasireotide

These preclinical evaluations are crucial for selecting promising new analogues for further development, allowing researchers to identify compounds with potentially improved potency, selectivity, or a more desirable pharmacodynamic profile than existing therapies.

Computational and Theoretical Studies of Pasireotide Ditrifluoroacetate

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of pasireotide (B1678482) with different SSTR subtypes.

Prediction of Binding Poses and Interaction Hotspots at SSTRs

Studies using high-resolution cryo-electron microscopy structures of SSTR1 complexed with pasireotide have revealed distinct mechanisms of ligand-binding and activation. nih.gov These structures show unique conformational changes in the SSTR1 orthosteric pocket induced by pasireotide, which are critical for receptor activation and ligand selectivity. nih.gov Pasireotide adopts a highly similar binding pose in both SSTR1 and SSTR3, with only minor differences in specific interactions. researchgate.net

The total surface area of pasireotide binding is nearly identical for SSTR1 and SSTR3, being 833.6 Ų and 884.5 Ų, respectively. researchgate.net This conserved binding mode is attributed to an additional anchoring point provided by the extracellular binding pocket (EBP), which is not present for the natural ligand somatostatin-14 (SST14). researchgate.net This extra anchor allows pasireotide to maintain a rigid binding conformation across different SSTR subtypes. researchgate.net

Key interaction residues for pasireotide have been identified. For instance, in SSTR3, alanine (B10760859) mutation of critical residues such as D123(3.32) and Q127(3.36) in the bottom orthosteric binding pocket (OBP), and W109(23.50) in the EBP, significantly decreased pasireotide-induced G-protein activation. researchgate.net In SSTR1, the protonated nitrogen atom of lysine (B10760008) in pasireotide forms a hydrogen bond with Q127(3.36), whereas in SSTR3 it interacts with Y303(7.43). researchgate.net

Table 1: Key Interaction Residues for Pasireotide at SSTR Subtypes

Receptor SubtypeInteracting ResidueLocationInteraction Type
SSTR1 & SSTR3D(3.32)Bottom OBPIonic Interaction
SSTR1Q127(3.36)Bottom OBPHydrogen Bond
SSTR3Y303(7.43)Bottom OBPHydrogen Bond
SSTR3W109(23.50)EBPNot Specified

Energetic Contributions to Binding Affinity

The binding affinity of pasireotide to various SSTR subtypes is a key determinant of its pharmacological profile. Pasireotide is a multi-receptor targeted somatostatin (B550006) receptor ligand (SRL) with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. nih.gov It is characterized by a higher affinity for SSTR5 than SSTR2, which distinguishes it from first-generation SRLs like octreotide (B344500). nih.gov Compared to octreotide, pasireotide has a 158-fold higher affinity for SSTR5 and a sevenfold lower affinity for SSTR2. nih.gov

The unique binding profile of pasireotide, with high affinity for both SSTR5 and SSTR2, contributes to its clinical efficacy. nih.govsigniforlar.com The energetic contributions to this binding affinity are derived from a combination of hydrogen bonds, ionic interactions, and hydrophobic interactions within the binding pockets of the receptors. The additional anchor point in the EBP for pasireotide, as compared to SST14, provides a more rigid and stable binding conformation, which likely contributes significantly to its binding energy across different SSTR subtypes. researchgate.net

Table 2: Binding Affinity Profile of Pasireotide

Receptor SubtypeRelative AffinityComparison to Octreotide
SSTR1HighNot specified
SSTR2High7-fold lower
SSTR3HighNot specified
SSTR4Low>10-fold higher
SSTR5Highest158-fold higher

Molecular Dynamics Simulations of Ligand-Bound Receptors

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. These simulations provide insights into the dynamic behavior of pasireotide when bound to SSTRs and help to understand the mechanisms of receptor activation.

Analysis of Conformational Changes and Receptor Activation Mechanisms

MD simulations have been instrumental in analyzing the conformational changes that occur in SSTRs upon pasireotide binding. windows.netresearchgate.net High-resolution cryo-electron microscopy structures, combined with MD simulations, have revealed the distinct mechanisms of ligand-binding and activation for pasireotide at SSTR1. nih.gov These studies show unique conformational changes in the SSTR1 orthosteric pocket induced by pasireotide. nih.gov

Upon activation, significant residue alterations involved in hydrophobic interactions are observed. researchgate.net For example, in SSTR1, the transmembrane helix 2 (TM2) transitions 3.3 Å into the receptor core, while the upper segment of TM5 shifts 1.9 Å towards TM6. researchgate.net Furthermore, conformational changes in the extracellular loops (ECLs) are noted, with ECL3 reorienting toward the ligand to establish van der Waals interactions. researchgate.net These dynamic conformational rearrangements are hallmarks of G protein-coupled receptor (GPCR) activation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are regression or classification models used to relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org

Derivation of Predictive Models for Biological Activity

QSAR models aim to identify and quantify the physicochemical properties of a drug and determine their effect on biological activity. spu.edu.sy By establishing a mathematical relationship between chemical structure and biological activity, these models can predict the activity of new chemical analogs. wikipedia.org For somatostatin analogs like pasireotide, QSAR studies can help in understanding the structural requirements for high-affinity binding to specific SSTR subtypes.

The development of QSAR models for pasireotide and its analogs involves correlating their structural features with their binding affinities and functional activities at the different SSTRs. These models can guide the design of new analogs with improved selectivity and efficacy. While specific QSAR studies focused solely on pasireotide ditrifluoroacetate are not extensively detailed in the provided context, the principles of QSAR are widely applied in the development of somatostatin analogs to optimize their therapeutic properties. mdpi.combio-hpc.eu

Identification of Key Structural Descriptors for SSTR Interaction

Computational and theoretical studies have been instrumental in elucidating the molecular interactions between pasireotide and its target somatostatin receptors (SSTRs). These investigations, particularly those employing cryogenic electron microscopy (cryo-EM) and molecular dynamics simulations, have provided high-resolution structural insights into the binding modes of pasireotide, revealing the key structural features that govern its broad-spectrum affinity and activity across various SSTR subtypes.

Pasireotide, a cyclic hexapeptide, engages with SSTRs through a complex network of interactions within a large binding pocket. This pocket can be conceptually divided into an orthosteric binding pocket (OBP) and an extended binding pocket (EBP). The molecule embeds itself deeply within the receptor, establishing both hydrophobic and polar contacts with residues from multiple transmembrane helices (TM2, TM3, TM5, TM6, TM7) and extracellular loops (ECL1, ECL2, ECL3) researchgate.net.

A conserved feature of somatostatin analog binding is the interaction of the essential "Trp-Lys" motif. In pasireotide, the protonated nitrogen atom of the lysine residue forms a crucial ionic interaction with a highly conserved aspartate residue (D3.32) at the bottom of the OBP in SSTR1 and SSTR3 researchgate.net. This interaction serves as a primary anchor point for the ligand.

The various amino acid residues of pasireotide play distinct roles in receptor binding, contributing to its unique affinity profile. The following table summarizes the key interactions observed in structural studies of pasireotide bound to SSTR1 and SSTR3.

Pasireotide ResidueInteracting SSTR1 ResiduesInteraction TypePasireotide ResidueInteracting SSTR3 ResiduesInteraction Type
Lysine D3.32Ionic InteractionLysine D123 3.32, Q127 3.36, Y303 7.43Ionic Interaction, Hydrogen Bond
(Bzl)Tyr F113 2.59, L114 2.60, W123 23.50, V133 3.28, L134 3.29, S117 2.63Hydrophobic Network, Hydrogen Bond(Bzl)Tyr -No polar interactions observed
Phg M210 ECL2, M212 ECL2, L220 5.35Hydrophobic CavityPhg R203 5.35Hydrophobic Interaction
Phe ECL3, TM7Hydrophobic InteractionPhe ECL3, TM7Hydrophobic Pocket
Hyp D300 ECL3Salt BridgeHyp -No polar interactions observed

This table is based on data from cryo-EM structural analyses of pasireotide in complex with SSTR1 and SSTR3 researchgate.net.

Notably, the interaction of the O-benzylated L-tyrosine ((Bzl)Tyr) residue of pasireotide with the EBP of SSTR1 is a significant contributor to its binding. This interaction involves a hydrophobic network with several residues and a hydrogen bond, and mutations in these residues have been shown to diminish the activation of SSTR1 by pasireotide researchgate.net. In contrast, such polar interactions between (Bzl)Tyr and SSTR3 have not been observed, highlighting the subtle differences in binding modes between receptor subtypes researchgate.net.

Furthermore, computational studies have revealed that pasireotide adopts a highly similar and rigid binding conformation across different SSTR subtypes, such as SSTR1 and SSTR3, which share only 40% sequence similarity researchgate.net. This is in contrast to the endogenous ligand somatostatin-14 (SST14), which exhibits more flexibility in its binding to different receptors researchgate.net. This rigidity in pasireotide's binding is attributed to an additional anchoring point provided by its interaction with the EBP, a feature absent in SST14 researchgate.net. The total surface area of pasireotide binding is nearly identical between SSTR1 (833.6 Ų) and SSTR3 (884.5 Ų) researchgate.net.

Cryo-EM structures of pasireotide in complex with SSTR5 have also shed light on its preferential binding to this subtype. These studies, in conjunction with functional experiments, have revealed that the interactions between the (Bzl)Tyr and D-tryptophan (D-Trp) residues of pasireotide and SSTR5 are key to its high affinity researchgate.netresearchgate.net.

The structural insights gained from these computational and theoretical studies are crucial for the rational design of next-generation somatostatin analogs with improved receptor subtype selectivity and therapeutic profiles.

Pasireotide Ditrifluoroacetate As a Research Tool and Probe

Utilization in Fundamental Somatostatin (B550006) Receptor Biology Research

Pasireotide's distinctive binding characteristics have made it an indispensable tool for dissecting the complexities of SSTR biology. Its ability to interact with multiple SSTR subtypes enables researchers to explore the differential roles of these receptors in various cellular contexts.

The interaction of pasireotide (B1678482) with SSTRs provides a means to study the conformational changes and dynamics of these receptors upon ligand binding. Research has shown that pasireotide and octreotide (B344500) can induce distinct patterns of SSTR2A receptor phosphorylation. nih.gov This suggests that pasireotide can stabilize unique receptor conformations, leading to differential downstream signaling events. While octreotide-mediated activation of SSTR2 leads to the formation of stable complexes that facilitate the internalization of both the receptor and β-arrestin-2, pasireotide's activation results in unstable complexes that dissociate at or near the plasma membrane. oup.com Consequently, SSTR2 receptors recycle back to the cell surface more rapidly after being treated with pasireotide compared to octreotide. oup.com This differential trafficking provides a powerful system for investigating the molecular determinants of receptor desensitization, internalization, and resensitization. Furthermore, cryo-electron microscopy studies of pasireotide complexed with SSTR1 have revealed unique conformational changes in the receptor's orthosteric pocket, which are crucial for receptor activation and ligand selectivity. nih.gov

The co-expression of multiple SSTR subtypes in many cell types raises the question of signaling crosstalk and the potential for receptor heterodimerization. Pasireotide, with its ability to bind to SSTR1, SSTR2, SSTR3, and SSTR5, serves as an excellent probe to investigate these interactions. oup.combloomtechz.com By activating multiple SSTRs simultaneously, researchers can study how the concurrent activation of different receptor subtypes influences downstream signaling pathways. For instance, pasireotide's effects on the cyclic AMP (cAMP), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K) pathways can be dissected to understand the integrated cellular response to somatostatin signaling. bloomtechz.com This is particularly relevant in tissues where different SSTR subtypes may trigger opposing or synergistic cellular responses. The differential modulation of receptor internalization and trafficking by pasireotide compared to other somatostatin analogs also offers insights into how receptor-specific signaling is regulated. nih.govoup.com

Development of Labeled Pasireotide for Preclinical Imaging (non-human, research probes)

The development of labeled versions of pasireotide has significantly advanced preclinical research by enabling non-invasive visualization of SSTR-expressing tissues and tumors in animal models.

Pasireotide has been successfully chelated with agents like DOTA and radiolabeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) for use in preclinical PET imaging. iaea.org This technique allows for the in vivo quantification and localization of SSTR expression. Studies have demonstrated the feasibility of synthesizing ⁶⁸Ga-DOTA-Pasireotide with high radiochemical purity and stability. iaea.org In preclinical models, such as nude mice bearing human colon cancer xenografts, ⁶⁸Ga-DOTA-Pasireotide has shown the ability to visualize SSTR-positive tumors. iaea.org The development of such radioligands is crucial for non-invasively studying SSTR expression patterns in various disease models and for evaluating the in vivo targeting capabilities of new SSTR-targeted therapies.

To facilitate the study of SSTRs at a cellular and subcellular level, fluorescently labeled pasireotide analogs have been developed. These probes are instrumental for various microscopic imaging techniques, including fluorescence microscopy. By conjugating pasireotide to fluorescent dyes, researchers can visualize receptor distribution, trafficking, and internalization in live or fixed cells. This approach provides high-resolution spatial and temporal information that complements data obtained from other techniques like PET imaging. The use of fluorescent somatostatin analogs is a key component of multiscale imaging strategies, bridging the gap between whole-animal imaging and microscopic analysis of cells and tissues. youtube.com

Application in Mechanistic Biological Studies (non-clinical)

Pasireotide's broad SSTR binding profile makes it a versatile tool for a wide array of non-clinical mechanistic studies aimed at understanding the fundamental roles of somatostatin signaling in health and disease.

Its ability to potently inhibit the secretion of various hormones, including growth hormone (GH), adrenocorticotropic hormone (ACTH), insulin (B600854), and glucagon (B607659), allows researchers to probe the regulatory functions of SSTRs in different endocrine systems. nih.govdrugbank.com For example, its potent suppression of insulin secretion via SSTR5 has been used to investigate the role of this receptor in glucose homeostasis. nih.govresearchgate.net

In the context of cancer biology, pasireotide is used to study the anti-proliferative and pro-apoptotic effects mediated by SSTRs. bloomtechz.commdpi.com Research has shown its ability to inhibit the growth of various tumor cells, including those from pituitary adenomas and neuroendocrine tumors. bloomtechz.comoup.com These anti-tumor effects are thought to be mediated through the inhibition of growth factor signaling pathways and the induction of cell cycle arrest and apoptosis. bloomtechz.com Furthermore, pasireotide has been used to investigate the role of SSTRs in modulating angiogenesis, a critical process in tumor growth and metastasis. nih.gov

Table of Compounds Mentioned

Future Directions and Emerging Research Avenues

Advanced Molecular Characterization Techniques for Somatostatin (B550006) Analogues

The development of next-generation somatostatin analogues like pasireotide (B1678482) necessitates the use of sophisticated molecular characterization techniques to elucidate their structure-activity relationships. These advanced methods provide unparalleled insights into the conformational dynamics and receptor interactions that govern their biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis are pivotal in defining the three-dimensional structures of somatostatin analogues in solution. mdpi.com These techniques have revealed that introducing specific non-natural amino acids can create more conformationally restricted analogues compared to native somatostatin. mdpi.com For instance, the inclusion of a D-Trp residue can further stabilize the primary conformation of the molecule. mdpi.com Such conformational restrictions are crucial for receptor selectivity and binding affinity.

Further molecular characterization involves quantifying receptor expression and binding in target tissues. Techniques like radioautography are employed to measure the density and distribution of somatostatin receptors in both normal and tumor tissues. nih.gov Molecular analysis of receptor subtypes through the measurement of messenger ribonucleic acid (mRNA) provides a deeper understanding of the receptor landscape that analogues like pasireotide interact with. nih.gov

TechniqueApplication in Somatostatin Analogue ResearchKey Findings
NMR Spectroscopy Elucidation of 3D structure in solution.Can reveal conformational restrictions and stable structural motifs like β-turns. mdpi.comconsensus.app
Computational Analysis Correlation of conformation with binding affinity.Helps in understanding non-covalent interactions between amino acid residues. mdpi.com
Radioautography Quantification and localization of SSTRs in tissues.Has shown higher SSTR binding levels in tumor tissues compared to normal tissues. nih.gov
mRNA Quantification Measurement of the expression levels of different SSTR subtypes.Revealed that SSTR2 and SSTR4 are the most expressed subtypes in some pheochromocytomas. nih.gov

These advanced characterization methods are essential for the rational design of new somatostatin analogues with improved properties, such as enhanced stability, receptor selectivity, and biological activity. mdpi.com

Exploration of Novel SSTR-Mediated Pathways and Unconventional Agonism

Pasireotide's broad binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5, suggests that its biological effects may be mediated by a complex interplay of signaling pathways, some of which may be novel or unconventional. nih.govresearchgate.net

Research into other somatostatin analogues has highlighted the potential for unconventional agonism. For example, a novel pan-SSTR agonist, ITF2984, was found to be a full agonist of SSTR3, a property not observed with pasireotide. nih.govresearchgate.net This finding underscores that different analogues can induce distinct downstream signaling events even when binding to the same receptor subtype. The higher affinity of ITF2984 for SSTR3 is correlated with a more stable, distorted β-I turn in its cyclic peptide backbone, as determined by molecular modeling and NMR studies. nih.govresearchgate.net

The effects of pasireotide on tumor size and its suppression of tumor secretory activity may be independent processes, potentially occurring through different molecular pathways. nih.gov One such pathway could involve the inhibition of vascular endothelial growth factor (VEGF) expression and function, which would contribute to the anti-proliferative effects of the drug. nih.gov

Further exploration of these pathways is crucial for a comprehensive understanding of pasireotide's mechanism of action. This includes investigating G-protein-mediated signaling and the potential for biased agonism, where an agonist selectively activates certain signaling pathways over others at the same receptor.

Somatostatin AnalogueReceptor ProfileNotable Signaling Characteristics
Pasireotide High affinity for SSTR1, SSTR2, SSTR3, and SSTR5. nih.govresearchgate.netDoes not exhibit full agonism at SSTR3. nih.govresearchgate.net May act via independent pathways to control tumor size and secretion. nih.gov
ITF2984 Pan-SSTR agonist.A full agonist of SSTR3. nih.govresearchgate.net
Octreotide (B344500) High selectivity for SSTR2. mdpi.comPrimarily signals through SSTR2-mediated pathways.

The study of novel SSTR-mediated pathways will not only enhance our understanding of pasireotide but also pave the way for the development of new analogues with more targeted and refined therapeutic effects.

Integration with Systems Biology and Multi-Omics Approaches in Preclinical Models

The complexity of the biological systems that pasireotide modulates calls for an integrative research approach. Systems biology, which combines multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework for a holistic understanding of the drug's effects in preclinical models. nih.gov

A multi-omics strategy can create a comprehensive molecular picture of how cells and organisms respond to pasireotide treatment. nih.govfrontiersin.org This approach allows for the identification of biomarkers for treatment response, mechanisms of resistance, and potential off-target effects. By integrating data from different omics layers, researchers can construct models that capture the dynamic interplay between various biological processes. frontiersin.org

In the context of pasireotide, preclinical studies utilizing multi-omics could involve:

Transcriptomics: To identify genes and signaling pathways that are up- or down-regulated in response to pasireotide treatment in tumor models.

Proteomics: To quantify changes in protein expression and post-translational modifications, providing insights into the functional consequences of altered gene expression.

Metabolomics: To analyze changes in metabolic profiles, which can reveal novel mechanisms of action and biomarkers of drug efficacy. e-enm.org

The integration of these datasets can help to elucidate the complex "microbiota-metabolite-gene" axis and its role in the pathogenesis of diseases targeted by pasireotide. nih.gov Computational tools and bioinformatics are essential for analyzing the large datasets generated by omics technologies and for building predictive models of drug action. frontiersin.org

Omics ApproachPotential Application in Pasireotide ResearchExpected Insights
Genomics Identification of genetic factors influencing treatment response.Understanding of disease risk and etiology, providing a basis for multi-omics modeling. frontiersin.org
Transcriptomics Analysis of gene expression changes in preclinical models.Identification of pasireotide-regulated genes and pathways.
Proteomics Quantification of protein expression and modifications.Elucidation of the functional impact of pasireotide on cellular processes.
Metabolomics Profiling of cellular metabolites.Discovery of metabolic biomarkers and novel mechanisms of action. e-enm.org

By embracing systems biology and multi-omics approaches, future research on pasireotide can move beyond a single-target, single-pathway paradigm to a more comprehensive and integrated understanding of its therapeutic effects and the complex biology it influences.

Q & A

Q. What is the mechanism of action of pasireotide ditrifluoroacetate, and how does its receptor selectivity influence experimental design?

this compound is a cyclohexapeptide somatostatin analog with high affinity for somatostatin receptors (SSTR1–5). Its binding profile includes pKi values of 8.2 (SSTR1), 9.0 (SSTR2), 9.1 (SSTR3), <7.0 (SSTR4), and 9.9 (SSTR5) . This selectivity necessitates careful model selection:

  • In vitro : Use cell lines expressing specific SSTR subtypes (e.g., SSTR5 for GH/IGF-1 suppression studies).
  • In vivo : Preclinical models (e.g., SSTR2(−/−) mice) can isolate receptor-specific effects, as seen in arthritis studies where SSTR2 ablation nullified pasireotide’s anti-inflammatory effects but retained antinociceptive activity via SSTR1 .

Q. What are the standard in vivo models for studying pasireotide’s efficacy in endocrine tumors?

  • MEN1-associated neuroendocrine tumors (NETs) : Men1^/− mice treated with pasireotide LAR showed reduced pancreatic NET incidence (55% vs. 90% in controls) and smaller pituitary tumor volumes, validated via histopathology and survival analysis .
  • Acromegaly : Long-term clinical trials (>11 years) demonstrated IGF-1 normalization in 54% of patients, supporting translational relevance of rodent models .

Q. How should this compound be stored to ensure stability in research settings?

  • Powder : Store at −20°C for up to 3 years.
  • Solubilized form : Use −80°C for long-term storage (≤1 year) and −20°C for short-term (≤1 month). Avoid freeze-thaw cycles to prevent peptide degradation .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on pasireotide’s efficacy across different tumor models?

Discrepancies often arise from SSTR subtype expression heterogeneity. For example:

  • Pancreatic NETs : Efficacy in MEN1 models correlates with high SSTR5 expression , whereas low SSTR2/5 in other cancers may limit response.
  • Methodological fix : Pre-screen tumor samples for SSTR expression via qPCR or immunohistochemistry before in vivo trials .

Q. What statistical approaches are recommended for analyzing pasireotide’s dose-response relationships in hormone suppression studies?

  • Non-linear Emax sigmoid models (e.g., SAS®-based analysis) quantify GH suppression using parameters like ED50 (dose for 50% maximal effect). Example: A study on GHRH-stimulated GH secretion calculated AUC ratios (treatment vs. control) to derive Emax and ED50 values .
  • Data normalization : Include biological replicates (n ≥ 6) and control for inter-individual variability in hormone baseline levels .

Q. What strategies optimize pasireotide’s pharmacokinetics in preclinical studies?

  • Formulation : Use long-acting release (LAR) formulations for sustained plasma levels, mimicking clinical dosing in MEN1 mouse models .
  • Dosing frequency : In arthritis studies, prolonged administration (e.g., 14 days) enhanced joint protection compared to acute dosing .

Q. How can researchers address pasireotide’s hyperglycemia side effect in experimental models?

  • Co-administration : Pair with glucose-lowering agents (e.g., metformin) in diabetic rodent models.
  • Endpoint adjustments : Monitor HbA1c and insulin sensitivity alongside primary outcomes .

Q. What translational challenges arise when extrapolating pasireotide’s anti-proliferative effects from mice to humans?

  • Species differences : Murine SSTR expression profiles (e.g., SSTR2A in dorsal root ganglia) may not fully mirror human pathophysiology .
  • Clinical validation : Cross-reference preclinical data with long-term human trials, such as acromegaly studies showing IGF-1 normalization over 14 years .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.